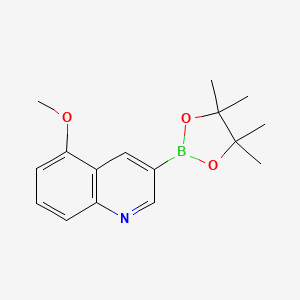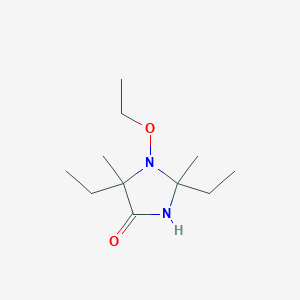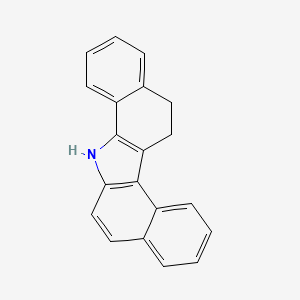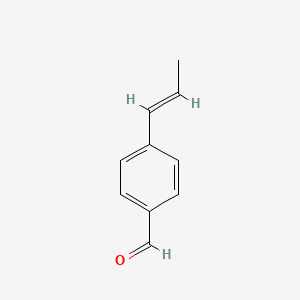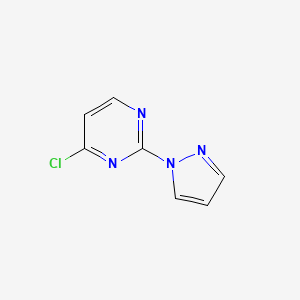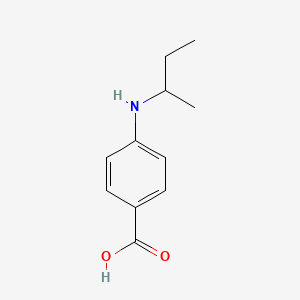
1-Nitro-3,5-adamantanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-3,5-adamantanediol is a compound derived from adamantane, a hydrocarbon known for its rigid, cage-like structure. This compound features a nitro group (-NO2) and two hydroxyl groups (-OH) attached to the adamantane framework, specifically at the 1, 3, and 5 positions. The unique structure of adamantane imparts significant stability and rigidity to its derivatives, making them valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-Nitro-3,5-adamantanediol typically involves nitration and hydroxylation reactions. One common method starts with 1-adamantanol, which undergoes nitration using a mixture of fuming sulfuric acid, acetic anhydride, and nitric acid. The reaction is terminated by dilution with water, followed by heating and introduction of gas to complete the nitration process . Another method involves using 1-bromoadamantane as the starting material, which is dissolved in an organic solvent and subjected to nitration with concentrated sulfuric and nitric acids. The resulting product undergoes hydrolysis to yield this compound .
Análisis De Reacciones Químicas
1-Nitro-3,5-adamantanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions include 1,3,5-adamantanetrione, 1-amino-3,5-adamantanediol, and various substituted adamantane derivatives .
Aplicaciones Científicas De Investigación
1-Nitro-3,5-adamantanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral and antibacterial properties.
Medicine: Some derivatives of adamantane, including those with nitro and hydroxyl groups, are explored for their therapeutic potential in treating diseases like diabetes and viral infections.
Industry: The compound is used in the production of advanced materials, such as photoresists for semiconductor manufacturing and high-performance polymers
Mecanismo De Acción
The mechanism of action of 1-Nitro-3,5-adamantanediol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s rigid structure also allows it to fit into specific binding sites, enhancing its specificity and potency .
Comparación Con Compuestos Similares
1-Nitro-3,5-adamantanediol can be compared with other adamantane derivatives, such as:
1,3-Adamantanediol: Lacks the nitro group, making it less reactive in redox reactions but still valuable as a building block in organic synthesis.
1-Nitroadamantane: Contains a nitro group but lacks hydroxyl groups, limiting its hydrogen bonding capabilities.
1,3,5-Adamantanetriol: Contains three hydroxyl groups, making it more hydrophilic and suitable for different applications compared to this compound .
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
213274-51-2 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
5-nitroadamantane-1,3-diol |
InChI |
InChI=1S/C10H15NO4/c12-9-2-7-1-8(4-9,11(14)15)5-10(13,3-7)6-9/h7,12-13H,1-6H2 |
Clave InChI |
VLLCYTJNICRJJV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1(CC(C2)(C3)O)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)

![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)
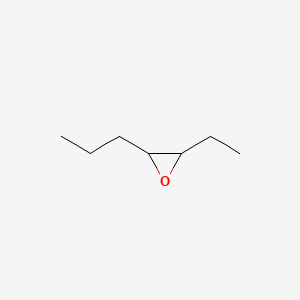
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)

